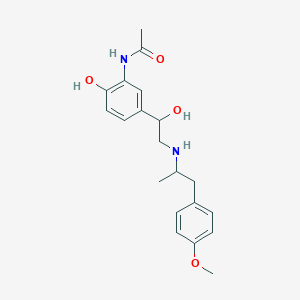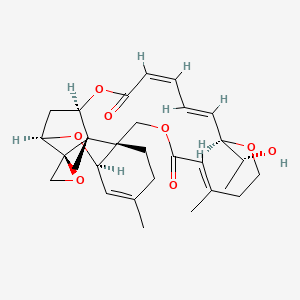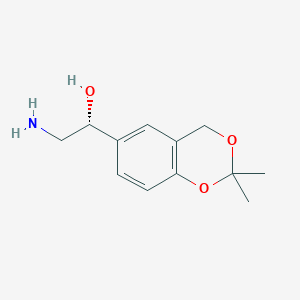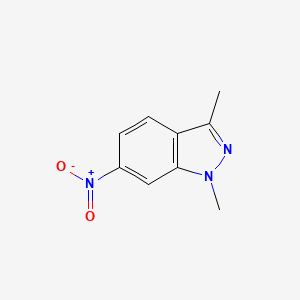
O-Desmethyl Venlafaxine N-Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Venlafaxine N-Dimer is related to Venlafaxine, a widely used antidepressant . It’s a metabolite of Venlafaxine . It’s used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .
Synthesis Analysis
The synthesis of O-Desmethyl Venlafaxine involves a process of demethylation of the methoxy group of venlafaxine . Another study indicated that O-Desmethyl Venlafaxine was synthesized by dimethylation of intermediate III with 37% formaldehyde solution and 85% formic acid solution .Molecular Structure Analysis
The molecular formula of O-Desmethyl Venlafaxine is C16H25NO2 . The molecular weight is 263.37 g/mol . The structure of O-Desmethyl Venlafaxine has been analyzed using liquid chromatography hyphenated to high-resolution tandem mass spectrometry .Chemical Reactions Analysis
Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine . The first-pass metabolism was modeled as a first-order conversion .Physical And Chemical Properties Analysis
The physical and chemical properties of O-Desmethyl Venlafaxine include a molecular weight of 263.37 g/mol, a XLogP3-AA of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Scientific Research Applications
Pharmacokinetic Modeling
Field
Pharmacology and Drug Discovery
Summary
This application involves the use of joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication .
Methods
Plasma concentrations with demographic and clinical data were derived from a bioequivalence study in 24 healthy subjects and a naturalistic TDM setting containing 127 psychiatric patients . A parent-metabolite PPK modeling was performed with NONMEM software using a non-linear mixed effect modeling approach .
Results
The concentrations of venlafaxine and O-desmethyl venlafaxine were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of venlafaxine and O-desmethyl venlafaxine .
Pharmacodynamic Modelling
Field
Clinical Pharmacokinetics
Summary
This application involves the use of pupillography as a test system for the pharmacodynamic response to venlafaxine .
Methods
Twelve healthy male subjects received venlafaxine 37.5 mg or placebo orally twice daily for 7 days and subsequently 75 mg or placebo twice daily for another 7 days . After the last dose of venlafaxine or placebo on day 14, blood samples were drawn to determine venlafaxine and O-desmethylvenlafaxine concentrations and the amplitude and recovery time of the pupillary light reflex were measured .
Results
The pharmacokinetic part of the model could be simultaneously fitted to both venlafaxine and O-desmethylvenlafaxine data, yielding precise parameter estimates that were similar to published data . The model detected high variability of the intrinsic clearance of venlafaxine (94.8%), most likely due to cytochrome P450 2D6 polymorphism .
Synthesis Process Optimization
Field
Chemical Engineering and Pharmaceutical Chemistry
Summary
This application involves the optimization of the synthesis process of Venlafaxine . The process focuses on the anionization of the hydroxyl group, which reduces the nucleophilic offensive activity of the oxygen anion on the benzyl methyl group of the benzyl bromide .
Methods
The specific methods of synthesis process optimization are not detailed in the source . However, it typically involves a series of experiments to determine the optimal conditions for the reaction.
Results
However, the specific results for this application are not provided in the source .
Pharmacokinetic Variability Exploration
Field
Pharmacokinetics and Clinical Pharmacology
Summary
This application involves the exploration of the pharmacokinetic variability of Venlafaxine with a phenotyping approach . This is a multicentric French-Swiss study known as the MARVEL study .
Methods
The specific methods used in this study are not detailed in the source . However, pharmacokinetic studies typically involve the administration of the drug to a group of subjects and the subsequent measurement of drug concentrations in the body over time.
Results
The specific results of this study are not provided in the source . However, such studies typically provide valuable insights into the factors that influence the absorption, distribution, metabolism, and excretion of the drug.
Future Directions
Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .
properties
CAS RN |
1187545-61-4 |
|---|---|
Product Name |
O-Desmethyl Venlafaxine N-Dimer |
Molecular Formula |
C₃₂H₄₈N₂O₄ |
Molecular Weight |
524.73 |
synonyms |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






